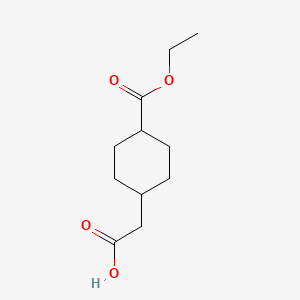
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid
Vue d'ensemble
Description
2-(4-(Ethoxycarbonyl)cyclohexyl)acetic acid is a chemical compound with the CAS Number: 218779-77-2 and Linear Formula: C11H18O4 . It has a molecular weight of 214.26 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 214.26 . It should be stored at room temperature .Applications De Recherche Scientifique
Halochromism and Chemical Synthesis
The derivative "2-Aryl-2,3-dihydro-3,3-dimethyl-5,6-cycloheptapyrazolediones" shows an interesting bathochromic shift in acid solution, indicating its potential application in colorimetric sensors and organic synthesis. The unique behavior of the 4-ethoxycarbonylphenyl derivative, showing negative halochromism, highlights its utility in developing pH-sensitive materials (Mori, Li, & Takeshita, 1989).
Antioxidant and Enzyme Inhibition
The synthesis and characterization of novel amino acid-bearing Schiff base ligands, including derivatives of "[1-(aminomethyl)cyclohexyl]acetic acid," demonstrate significant antioxidant properties and selective inhibitory activities against xanthine oxidase. This application is particularly relevant in the development of therapeutic agents targeting oxidative stress and related metabolic disorders (Ikram et al., 2015).
Organic Reaction Mechanisms
The research on the ring-opening reactions of 1-ethoxycarbonylaziridines with acetic acid in cyclohexane explores fundamental mechanisms in organic chemistry. Understanding these reactions can provide insights into designing more efficient synthetic pathways for producing various organic compounds (Takeuchi & Koyama, 1981).
Carboxylic Acids in Life Sciences
The introductory chapter on carboxylic acids emphasizes the key role of carboxylic groups, including ethoxycarbonyl derivatives, in biological systems. These compounds are fundamental in various biochemical processes and have significant implications in life sciences and pharmaceutical research (Badea & Radu, 2018).
Chiral Auxiliary and Coordination Chemistry
Research on "2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid" explores its utility as a chiral auxiliary, highlighting its application in stereochemical analysis and synthesis. Additionally, the coordination behavior of 3-ethoxycarbonyltetronic acid with metal ions such as Cu(II) and Co(II) opens avenues for creating novel metal-organic frameworks and catalysts (Majewska, 2019; Athanasellis et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-ethoxycarbonylcyclohexyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h8-9H,2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZVRPZVVLUGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


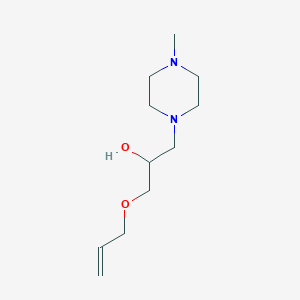
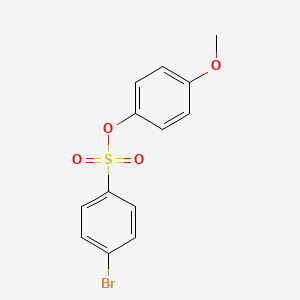

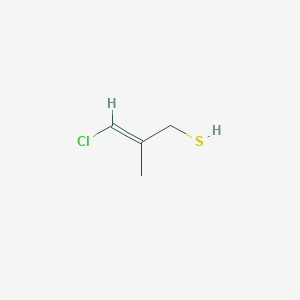
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B2686916.png)
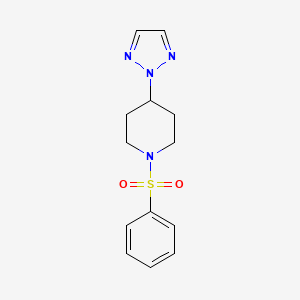

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B2686921.png)
![4-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2686922.png)
![1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate](/img/structure/B2686924.png)
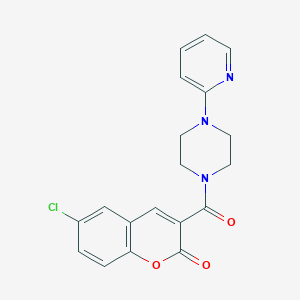
![4-butyl-3-((2,5-dimethylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2686926.png)
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2686928.png)